molecular formula C8H8Cl2N2O B7807217 5,6-Dichloro-N-ethylnicotinamide

5,6-Dichloro-N-ethylnicotinamide

Cat. No.: B7807217
M. Wt: 219.06 g/mol
InChI Key: GAIXUJQSFWMFSE-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-ethylnicotinamide is a nicotinamide derivative characterized by a dichloro substitution at the 5- and 6-positions of the pyridine ring and an ethyl group attached to the amide nitrogen. The dichloro substitution likely enhances electronic and steric properties, influencing binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

5,6-dichloro-N-ethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-2-11-8(13)5-3-6(9)7(10)12-4-5/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXUJQSFWMFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-ethylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of an ethyl group. One common method involves the reaction of nicotinamide with thionyl chloride to introduce the chlorine atoms at the 5th and 6th positions. This is followed by the reaction with ethylamine to form the final product. The reaction conditions usually involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride. The subsequent ethylation step can be carried out using ethylamine or other suitable ethylating agents. The process is optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-ethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-N-ethylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-ethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5,6-Dichloro-N-ethylnicotinamide and related nicotinamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not explicitly provided C₈H₈Cl₂N₂O ~219.07 (calculated) 5,6-dichloro; N-ethyl Pharmaceutical intermediate
6-Chloro-N-methylnicotinamide 54189-82-1 C₇H₇ClN₂O 170.60 6-chloro; N-methyl Agrochemical synthesis
5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide 1016815-19-2 C₉H₇Cl₂N₂O 230.07 5,6-dichloro; N-propargyl Kinase inhibitor research
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 5-chloro; 6-acetyl; ethyl ester Synthetic organic chemistry
6-Chloro-N,N-dimethylnicotinamide 54864-83-4 C₈H₉ClN₂O 184.63 6-chloro; N,N-dimethyl Pharmaceutical intermediate
6-Chloro-N-hydroxynicotinamide 1263094-64-9 C₆H₅ClN₂O₂ 172.57 6-chloro; N-hydroxy Antioxidant and enzyme studies

Structural and Functional Analysis

Chlorine Substitution Patterns

  • Mono-chloro analogs (e.g., 6-Chloro-N-methylnicotinamide): Single chlorine substitution reduces steric hindrance, favoring applications in rapid metabolic pathways .

Amide Nitrogen Modifications

  • N-Ethyl vs. N-Methyl (e.g., 6-Chloro-N-methylnicotinamide) : The ethyl group in this compound may improve lipophilicity and membrane permeability compared to smaller methyl substituents .
  • N-Propargyl (5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide) : The propargyl group enables click chemistry applications, making it valuable in targeted drug delivery systems .

Functional Group Variations

  • Ester vs. Amide (e.g., Ethyl 6-acetyl-5-chloronicotinate) : The ester group in ethyl 6-acetyl-5-chloronicotinate enhances solubility in organic solvents, favoring use in synthetic intermediates .
  • N-Hydroxy (6-Chloro-N-hydroxynicotinamide) : The hydroxy group facilitates hydrogen bonding, making it suitable for studies on metalloenzyme inhibition .

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